2,5,5-Trimethyl-1,3-dioxane-2-acetic Acid
Description
2,5,5-Trimethyl-1,3-dioxane-2-acetic acid is an organic compound with a unique structure that includes a dioxane ring and an acetic acid moiety
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(2,5,5-trimethyl-1,3-dioxan-2-yl)acetic acid |
InChI |
InChI=1S/C9H16O4/c1-8(2)5-12-9(3,13-6-8)4-7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
WYQVNXUXHSPCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-acetic acid typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of acid catalysts and specific temperature settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-1,3-dioxane-2-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,5,5-Trimethyl-1,3-dioxane-2-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of high-performance materials, including plastics and polymers.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: This compound shares a similar dioxane ring structure but differs in its functional groups.
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Another compound with a dioxane ring, known for its high acidity and use in organic synthesis.
Uniqueness
2,5,5-Trimethyl-1,3-dioxane-2-acetic acid is unique due to its specific combination of a dioxane ring and an acetic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
2,5,5-Trimethyl-1,3-dioxane-2-acetic acid is a compound of interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for 2,5,5-trimethyl-1,3-dioxane-2-acetic acid is . It features a five-membered dioxane ring with two oxygen atoms and an acetic acid functional group.
Synthesis Methods
Synthesis typically involves the cyclization of appropriate precursors. A common method includes the reaction of nonyl alcohol with acetone in the presence of an acid catalyst at elevated temperatures to form the dioxane ring. The following table summarizes various synthetic routes:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Acid-catalyzed cyclization | Nonyl alcohol, acetone | Elevated temperature | High |
| Oxidation | Potassium permanganate | Room temperature | Moderate |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | High |
The biological activity of 2,5,5-trimethyl-1,3-dioxane-2-acetic acid is attributed to its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. Key pathways involved may include:
- Signal Transduction : Influencing cellular communication.
- Metabolic Processes : Modulating metabolic pathways.
- Gene Expression Regulation : Affecting transcription factors.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- Antioxidant Activity : A study demonstrated that derivatives of dioxane compounds exhibit significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
- Anticancer Properties : In vitro studies indicated that certain derivatives showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer) cells . The IC50 values were reported in the low micromolar range.
- Enzyme Interaction : Research indicated that 2,5,5-trimethyl-1,3-dioxane derivatives could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Comparative Analysis
To understand the uniqueness of 2,5,5-trimethyl-1,3-dioxane-2-acetic acid compared to similar compounds, the following table outlines key differences:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2,2,5-trimethyl-1,3-dioxane-4,6-dione | Moderate anticancer properties | Different functional groups |
| 5-acetyl-2,2,5-trimethyl-1,3-dioxane | Strong antioxidant activity | Acetyl group enhances reactivity |
| 2-methylene-1,3-dioxane-2-one | Reactivity as a comonomer | Highly reactive cyclic ketene acetal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
